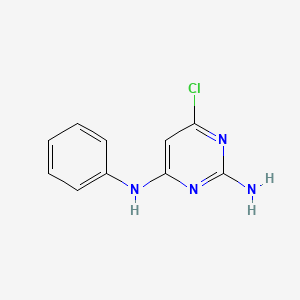

2-氨基-6-氯-4-苯氨基嘧啶

描述

2-Amino-6-chloro-4-phenylaminopyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound. Pyrimidines are known to contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of 2-Amino-6-chloro-4-phenylaminopyrimidine involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .Molecular Structure Analysis

The molecular structure of 2-Amino-6-chloro-4-phenylaminopyrimidine is characterized by an aminopyrimidine compound having its amino group at position 2 and chloro and methyl substituents at positions 4 and 6 respectively .Chemical Reactions Analysis

2-Amino-6-chloro-4-phenylaminopyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon . This reaction is essentially an aldol condensation .科学研究应用

抗菌和抗炎应用

2-氨基-6-氯-4-苯氨基嘧啶的衍生物因其抗菌和抗炎特性而被探索。特定衍生物的合成,如乙基-2-氨基-4-氯-6-(2, 4, 6 三氯苯氨基)嘧啶-5-羧酸酯,展示了潜在的抗菌、抗真菌和抗炎活性。这项研究强调了该化合物在针对微生物感染和炎症性疾病开发新治疗剂中的作用 (A.S.Dongarwar、Wanjari、Nema、Katolkar、Turaskar 和 Nimbekar,2011 年)。

分子结构和氢键

2-氨基-6-氯-4-苯氨基嘧啶衍生物的分子结构和氢键模式已得到广泛研究。对相关化合物晶体形式的研究揭示了复杂的氢键和互变异构,这对于理解生物系统中的分子识别过程至关重要。此类研究对于药物设计至关重要,强调了该化合物在开发具有靶向作用的药物中的作用 (Rajam、Muthiah、Butcher、Jasinski 和 Glidewell,2017 年)。

作用机制

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic sites on target molecules . This interaction can lead to changes in the target’s structure and function, potentially altering cellular processes.

Biochemical Pathways

Pyrimidine derivatives are known to play roles in various biochemical pathways, including those involved in nucleotide synthesis and metabolism .

Pharmacokinetics

The molecular weight of the compound is 22066 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Pyrimidine derivatives are known to have various pharmacological effects, including antibacterial, antiviral, and anti-inflammatory activities .

未来方向

There is a great demand for antiplasmodial compounds with alternative mechanisms of action. Substituted pyrimidines were described early as antiplasmodial compounds . Some 2-aminopyrimidines were reported to be active in low micromolar to submicromolar concentration . This suggests that 2-Amino-6-chloro-4-phenylaminopyrimidine and its derivatives could have potential future applications in the treatment of diseases like malaria and sleeping sickness .

属性

IUPAC Name |

6-chloro-4-N-phenylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJSOYGVBODASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

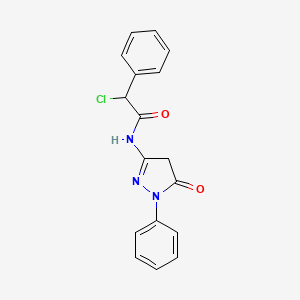

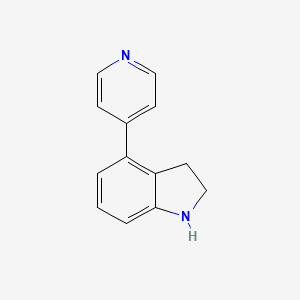

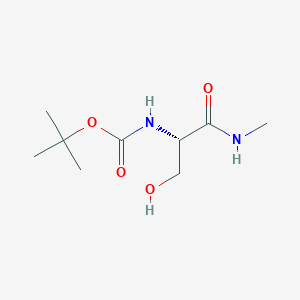

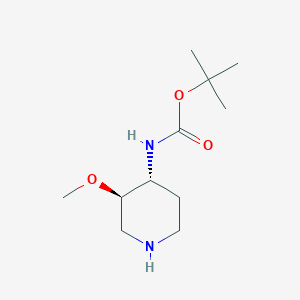

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B3166051.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)

![4-[2-(3-Phenylpropoxy)ethyl]piperidine](/img/structure/B3166081.png)

![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)